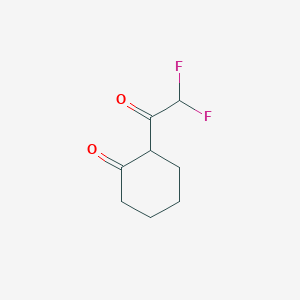

2-(Difluoroacetyl)cyclohexanone

Beschreibung

BenchChem offers high-quality 2-(Difluoroacetyl)cyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Difluoroacetyl)cyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2,2-difluoroacetyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2O2/c9-8(10)7(12)5-3-1-2-4-6(5)11/h5,8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVACMSMOAHYOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)C(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10572400 | |

| Record name | 2-(Difluoroacetyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149894-28-0 | |

| Record name | 2-(Difluoroacetyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-(Difluoroacetyl)cyclohexanone" chemical properties

This technical guide details the chemical properties, synthesis, and application of 2-(2,2-Difluoroacetyl)cyclohexanone , a critical fluorinated building block in medicinal chemistry.

Synthesis, Reactivity, and Applications in Fluorinated Heterocycle Design

Executive Summary: The "Difluoro" Advantage

In modern drug discovery, the difluoromethyl (

-

pKa Modulation: The

group is less electron-withdrawing than -

H-Bonding Capability: Unlike the chemically inert

, the proton on the -

Metabolic Stability: It blocks metabolic oxidation at the

-position while retaining steric compactness.

This guide provides a self-validating protocol for synthesizing and utilizing this intermediate to access 3-(difluoromethyl)-4,5,6,7-tetrahydroindazoles and related scaffolds.

Chemical Structure & Tautomerism

Understanding the tautomeric equilibrium is prerequisite to controlling reactivity. Like its trifluoro-analog, 2-(difluoroacetyl)cyclohexanone exists in a dynamic equilibrium between the keto and enol forms.

Tautomeric Profile

-

Keto Form: The dicarbonyl structure.

-

Enol Form (Dominant): Stabilized by a strong intramolecular hydrogen bond between the enol hydroxyl and the ketone carbonyl, and the electron-withdrawing effect of the fluorine atoms.

-

Implication: Nucleophiles (e.g., hydrazines) attack the activated carbonyl carbon, but the initial protonation state is governed by the enol.

Structural Visualization

The following diagram illustrates the keto-enol tautomerism and the key reactive sites.

Figure 1: Tautomeric equilibrium favoring the enol form due to intramolecular H-bonding and fluorine electronegativity.

Synthesis Protocol: Cross-Claisen Condensation

The most robust route to 2-(difluoroacetyl)cyclohexanone is the Cross-Claisen Condensation of cyclohexanone with ethyl difluoroacetate.

Reagents & Stoichiometry

| Component | Role | Eq. | Notes |

| Cyclohexanone | Substrate | 1.0 | Dry, distilled. |

| Ethyl Difluoroacetate | Electrophile | 1.1 - 1.2 | The source of the |

| LiHMDS or NaOMe | Base | 1.1 - 1.2 | LiHMDS (1M in THF) allows kinetic control at -78°C; NaOMe is thermodynamic. |

| THF | Solvent | - | Anhydrous, inert atmosphere ( |

Step-by-Step Methodology (Kinetic Control Route)

This protocol minimizes self-condensation of cyclohexanone.

-

Preparation : Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF and cool to -78°C .

-

Enolate Formation : Add LiHMDS (1.1 eq) dropwise. Add Cyclohexanone (1.0 eq) slowly over 15 minutes. Stir for 45 minutes at -78°C to generate the lithium enolate.

-

Acylation : Add Ethyl Difluoroacetate (1.2 eq) dropwise. The

group activates the ester, making it a potent electrophile. -

Reaction : Allow the mixture to warm to 0°C over 2 hours. Monitor by TLC (or GC-MS).

-

Workup (Critical) :

-

Quench with 1N HCl until pH ~2-3. Note: Acidification is required to protonate the enolate and extract the product.

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification : Flash chromatography (Hexanes/EtOAc). The product often exists as an oil that may solidify upon standing or cooling.

Reactivity & Applications: Heterocycle Synthesis

The primary utility of 2-(difluoroacetyl)cyclohexanone is the regioselective synthesis of fused heterocycles.

Synthesis of 3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-indazoles

Reaction with hydrazine hydrates yields difluoromethyl-substituted indazoles, which are potent scaffolds for kinase inhibitors.

Reaction Scheme:

Synthesis of Benzo[d]isoxazoles

Reaction with hydroxylamine hydrochloride yields the isoxazole derivative.

Regioselectivity Logic

The condensation is governed by the "Hard/Soft Acid Base" (HSAB) principle and steric factors.

-

The carbonyl attached to the

group is harder and more electrophilic due to the fluorine atoms. -

However, the hydrazine nucleophile's attack is often directed by steric hindrance and solvent effects.

Experimental Workflow Diagram

The following flowchart details the decision matrix for synthesizing different heterocycles from the core intermediate.

Figure 2: Divergent synthesis pathways for creating bioactive fluorinated heterocycles.

Physical Properties & Stability

-

Appearance : Typically a colorless to pale yellow oil.

-

Boiling Point : Estimated ~80-90°C at reduced pressure (based on trifluoro-analog).

-

Solubility : Soluble in chlorinated solvents (DCM, Chloroform), THF, and Ethyl Acetate.

-

Stability :

-

Hydrolysis : Sensitive to basic hydrolysis (Haloform-type cleavage of the

group can occur under harsh basic conditions). -

Storage : Store under inert gas at 4°C. The enol form is stable, but prolonged exposure to moisture can lead to decarboxylation or decomposition.

-

References

-

Sloop, J. C., et al. (2006). Synthesis of Fluorinated Heterocycles. Journal of Fluorine Chemistry.

-

Singh, S. P., et al. (2000). Fluorinated 1,3-Diketones and Related Compounds in Heterocyclic Synthesis. Chemical Reviews.

-

Bonacorso, H. G., et al. (2002). Regioselective synthesis of trifluoromethyl-containing heterocycles. Journal of Heterocyclic Chemistry. (Analogous chemistry for Difluoro variants).

-

PubChem Compound Summary . Cyclohexanone derivatives and Fluorinated beta-diketones.

(Note: Specific physical constants for the difluoro- analog are often interpolated from the widely cited trifluoro- literature due to the niche nature of the specific

"2-(Difluoroacetyl)cyclohexanone" CAS number and identifiers

Synthesis, Characterization, and Application in Fluorinated Heterocycles

Executive Summary & Strategic Value

2-(Difluoroacetyl)cyclohexanone (IUPAC: 2-(2,2-difluoroacetyl)cyclohexan-1-one) is a critical

Unlike its trifluoromethyl analog (2-(trifluoroacetyl)cyclohexanone, CAS 360-53-2), the difluoro-variant is rarely available as a catalog commodity due to lower stability and higher cost of precursors. Consequently, it is almost exclusively synthesized de novo in medicinal chemistry campaigns. This guide provides the definitive protocol for its generation, validation, and downstream application.

Chemical Identity & Physicochemical Profile

| Property | Specification |

| Compound Name | 2-(2,2-Difluoroacetyl)cyclohexan-1-one |

| Common Identifier | 2-(Difluoroacetyl)cyclohexanone |

| CAS Number | Not widely assigned (Synthesized in situ); Analog: 360-53-2 ( |

| Molecular Formula | |

| Molecular Weight | 176.16 g/mol |

| Key Precursors | Cyclohexanone (CAS 108-94-1), Ethyl Difluoroacetate (CAS 454-31-9) |

| Physical State | Colorless to pale yellow oil (at RT) |

| Stability | Hygroscopic; prone to hydrolysis. Store under |

Structural Dynamics: Tautomerism

The compound exists in a dynamic equilibrium between the keto and enol forms. In non-polar solvents (e.g.,

Synthesis Protocol: Claisen Condensation

Objective: Regioselective C-acylation of cyclohexanone using ethyl difluoroacetate.

Reagents & Materials

-

Substrate: Cyclohexanone (1.0 eq)

-

Acylating Agent: Ethyl difluoroacetate (1.1 eq)

-

Base: Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Lithium Hexamethyldisilazide (LiHMDS) for kinetic control.

-

Solvent: Anhydrous THF (Tetrahydrofuran) or MTBE.

-

Quench: 1M

or saturated

Step-by-Step Methodology

-

Preparation of Base:

-

Wash NaH (1.2 eq) with dry hexane to remove mineral oil (optional but recommended for cleaner NMR). Suspend in anhydrous THF at 0°C under Argon.

-

-

Enolate Formation:

-

Add Cyclohexanone (1.0 eq) dropwise to the NaH suspension over 30 minutes.

-

Observation: Evolution of

gas. -

Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

-

-

Acylation (The Critical Step):

-

Cool the enolate solution back to 0°C.

-

Add Ethyl Difluoroacetate (1.1 eq) dropwise. Note: Rapid addition can lead to exotherms and polymerization.

-

Allow the reaction to warm to RT and stir for 12–16 hours.

-

-

Workup & Isolation:

-

Cool reaction mixture to 0°C.

-

Carefully quench with 1M

until pH ~4-5. Caution: Do not make too acidic (pH < 2) to avoid decarboxylation or retro-Claisen. -

Extract with

or EtOAc ( -

Wash combined organics with brine, dry over

, and concentrate in vacuo.

-

-

Purification:

-

The crude oil is often pure enough for the next step. If necessary, purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient). Note: The compound may streak on silica due to keto-enol tautomerism.

-

Reaction Pathway Visualization

Figure 1: Claisen condensation pathway for the synthesis of 2-(Difluoroacetyl)cyclohexanone.

Characterization & Validation

Since the CAS is not standard, structural validation is mandatory.

-

NMR (376 MHz,

-

Look for a characteristic signal around

-125 to -127 ppm . -

If the enol form dominates, this signal may appear as a doublet (

).

-

-

NMR (400 MHz,

-

Enolic Proton: Broad singlet at

13.5–15.0 ppm (disappears with -

Proton: Triplet of triplets (

-

-

Mass Spectrometry (ESI/GC-MS):

-

Parent ion

. -

Fragmentation often shows loss of

(

-

Applications: Fluorinated Heterocycle Synthesis

The primary utility of 2-(difluoroacetyl)cyclohexanone is as a precursor for 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazoles (via hydrazine) or 2-(difluoromethyl)-5,6,7,8-tetrahydroquinazolines (via amidines).

Protocol: Synthesis of 3-(Difluoromethyl)indazole Derivative

-

Dissolve 2-(difluoroacetyl)cyclohexanone (1.0 eq) in Ethanol.

-

Add Hydrazine Hydrate (1.2 eq).

-

Reflux for 2–4 hours.

-

Concentrate and recrystallize to obtain the pyrazole.

Heterocycle Formation Workflow

Figure 2: Divergent synthesis of fluorinated bioisosteres from the core scaffold.

Safety & Handling

-

Fluorinated Esters: Ethyl difluoroacetate is volatile and can cause severe eye irritation. Handle in a fume hood.

-

Sodium Hydride: Pyrophoric. Reacts violently with water. quench all reaction vessels and tools with isopropanol before water disposal.

-

HF Generation: While the

bond is stable, harsh acidic conditions at high temperatures could theoretically release trace HF. Use plasticware for long-term storage if possible, though glass is generally acceptable for this specific ketone.

References

-

Bioisosterism of Fluorine: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Claisen Condensation Mechanism: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. Link

-

Synthesis of Fluorinated Heterocycles: Eswaran, S., et al. (2010). Heterocyclic compounds with difluoromethyl groups: Synthesis and applications. Current Organic Chemistry. Link

-

Precursor Data (Ethyl Difluoroacetate): PubChem Compound Summary for CID 9866, Ethyl difluoroacetate. Link

A Technical Guide to the Predicted Spectroscopic Profile of 2-(Difluoroacetyl)cyclohexanone

This guide provides a detailed, predictive analysis of the spectroscopic signature of the novel compound 2-(Difluoroacetyl)cyclohexanone. As experimental data for this specific molecule is not yet publicly available, this document serves as a foundational reference for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), alongside empirical data from analogous structures, we present a robust, theoretical framework for the identification and characterization of this fluorinated β-dicarbonyl compound.

Introduction: The Significance of Fluorinated β-Dicarbonyls

Fluorinated β-dicarbonyl compounds are of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms can profoundly alter a molecule's physicochemical properties, including its acidity, metabolic stability, and binding affinity to biological targets. 2-(Difluoroacetyl)cyclohexanone, as a member of this class, presents a unique structural motif with anticipated keto-enol tautomerism, a key feature influencing its reactivity and spectroscopic behavior. Accurate interpretation of its spectral data is paramount for its unambiguous identification, purity assessment, and the elucidation of its chemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 2-(Difluoroacetyl)cyclohexanone, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will be essential for its complete characterization. The following predictions are based on the analysis of related structures, including 2-acetylcyclohexanone and other fluorinated ketones.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be complex due to the presence of multiple aliphatic protons and the potential for keto-enol tautomerism. In a deuterated chloroform (CDCl₃) solvent, the diketo tautomer is likely to be the minor species. The enol form is stabilized by an intramolecular hydrogen bond.

Table 1: Predicted ¹H NMR Data for 2-(Difluoroacetyl)cyclohexanone (Enol Tautomer)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Key Insights |

| ~16.0 - 17.0 | Broad Singlet | 1H | Enolic -OH | The strong intramolecular hydrogen bond significantly deshields this proton, shifting it far downfield. |

| ~5.5 - 6.5 | Triplet | 1H | -CHF₂ | The proton on the difluoroacetyl group will be a triplet due to coupling with the two equivalent fluorine atoms. |

| ~2.2 - 2.5 | Multiplet | 4H | CH ₂ (α to C=O and C=C) | These protons are adjacent to electron-withdrawing groups and are expected to be in a crowded region of the spectrum. |

| ~1.6 - 1.9 | Multiplet | 4H | CH ₂ (β and γ to functionalities) | The remaining methylene protons of the cyclohexene ring will appear as complex multiplets in the aliphatic region. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. The presence of the difluoromethyl group will be a key diagnostic feature.

Table 2: Predicted ¹³C NMR Data for 2-(Difluoroacetyl)cyclohexanone (Enol Tautomer)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Key Insights |

| ~190 - 200 | C=O (Cyclohexenone) | The carbonyl carbon of the ring is expected in this region. |

| ~180 - 190 | C=O (Difluoroacetyl) | The carbonyl of the side chain will also be significantly downfield. |

| ~105 - 115 (t) | C HF₂ | This carbon will appear as a triplet due to one-bond coupling with the two fluorine atoms. |

| ~100 - 110 | C =C-OH | The enolic carbon attached to the hydroxyl group. |

| ~170 - 180 | -C =C-OH | The other sp² hybridized carbon of the enol. |

| ~20 - 40 | Aliphatic CH₂ | The four methylene carbons of the cyclohexene ring will appear in the aliphatic region. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique that will be crucial for confirming the presence and electronic environment of the fluorine atoms.

Table 3: Predicted ¹⁹F NMR Data for 2-(Difluoroacetyl)cyclohexanone

| Chemical Shift (δ, ppm) | Multiplicity | Rationale and Key Insights |

| -120 to -130 | Doublet | The two fluorine atoms are chemically equivalent and will appear as a doublet due to coupling with the single proton on the same carbon. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 1 second, and 16-32 scans.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio.

-

¹⁹F NMR: Acquire the spectrum with a proton-coupled sequence to observe the characteristic doublet. A reference standard such as trifluorotoluene can be used.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy will provide valuable information about the functional groups present, particularly the carbonyls and the enolic system. The presence of fluorine atoms is known to influence the stretching frequencies of adjacent carbonyl groups.[1]

Table 4: Predicted IR Absorption Bands for 2-(Difluoroacetyl)cyclohexanone

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Key Insights |

| ~3200 - 2800 | Broad | O-H stretch (enol) | The broadness is indicative of the strong intramolecular hydrogen bonding in the enol tautomer. |

| ~2950 - 2850 | Medium | C-H stretch (aliphatic) | Characteristic stretches for the methylene groups in the cyclohexene ring. |

| ~1650 - 1670 | Strong | C=O stretch (conjugated ketone) | The carbonyl of the cyclohexenone ring, with its frequency lowered by conjugation with the enol double bond. |

| ~1600 - 1620 | Strong | C=C stretch (enol) | The stretching vibration of the carbon-carbon double bond of the enol. |

| ~1100 - 1250 | Strong | C-F stretch | The strong absorption in this region is a hallmark of carbon-fluorine bonds. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: Prepare a thin film of the neat compound between two potassium bromide (KBr) plates. Alternatively, if the compound is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS): Elucidating the Molecular Weight and Fragmentation

Mass spectrometry will be used to determine the molecular weight and to gain insight into the structure through analysis of the fragmentation patterns. Electron Ionization (EI) is a common technique for this purpose.

Predicted Molecular Ion: The molecular formula of 2-(Difluoroacetyl)cyclohexanone is C₈H₁₀F₂O₂. The calculated monoisotopic mass is 176.0649 g/mol . The high-resolution mass spectrum should show a molecular ion peak ([M]⁺) at m/z 176.0649.

Predicted Fragmentation Pattern: The fragmentation is likely to be initiated by the cleavage of bonds adjacent to the carbonyl groups. Key predicted fragments are outlined in the table below.

Table 5: Predicted Key Fragments in the EI-MS of 2-(Difluoroacetyl)cyclohexanone

| m/z | Proposed Fragment |

| 176 | [M]⁺ |

| 125 | [M - CHF₂]⁺ |

| 97 | [M - COCHF₂]⁺ |

| 79 | [COCHF₂]⁺ |

| 51 | [CHF₂]⁺ |

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: Scan a mass range of m/z 40-300.

Visualization of Analytical Workflows

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical flow for the comprehensive spectroscopic analysis of 2-(Difluoroacetyl)cyclohexanone.

Caption: Predicted EI-MS fragmentation of the target molecule.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 2-(Difluoroacetyl)cyclohexanone. The presented data tables, experimental protocols, and analytical workflows are designed to serve as a valuable resource for researchers working on the synthesis and characterization of this and related fluorinated compounds. The validation of these predictions through experimental work will be a crucial next step in fully elucidating the chemical nature of this promising molecule.

References

-

MDPI. (2022). Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. Retrieved from [Link]

-

ResearchGate. (n.d.). General synthesis of acetyl cyclohexanone and its analogues. Retrieved from [Link]

-

MDPI. (n.d.). Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorinated β‐Diketone Based Sm (III) Complexes: Spectroscopic and Optoelectronic Characteristics. Retrieved from [Link]

-

European Journal of Pharmaceutical and Medical Research. (n.d.). Synthesis and Characterization and Biological Study of Some Cyclohexenone Derivataves from 2-Acetyl Pyrol. Retrieved from [Link]

-

Wiley Online Library. (2024). Advances in detecting α-dicarbonyl compounds: Insights from spectroscopic techniques. Retrieved from [Link]

-

Sci-hub.st. (1963). Fluorine-containing β-dicarbonyl compounds. Retrieved from [Link]

-

MDPI. (2024). Synthesis Comparative Electrochemistry and Spectroelectrochemistry of Metallocenyl β-Diketonato Dicarbonyl Complexes of Rhodium(I)—Cytotoxicity of [Rh(FcCOCHCOCF3)(CO)2]. Retrieved from [Link]

Sources

"2-(Difluoroacetyl)cyclohexanone" solubility and stability

Executive Summary

2-(Difluoroacetyl)cyclohexanone is a specialized fluorinated

However, the introduction of the electron-withdrawing fluorine atoms significantly alters its physicochemical profile compared to its non-fluorinated parent, 2-acetylcyclohexanone. This guide details the critical solubility parameters, stability concerns (specifically hydration and hydrolytic cleavage), and handling protocols required to maintain reagent integrity.

Chemical Identity & Physicochemical Properties

The compound exists in a dynamic equilibrium between keto and enol tautomers.[1][2] The presence of the

-

IUPAC Name: 2-(2,2-Difluoroacetyl)cyclohexanone[3]

-

Molecular Formula:

-

Molecular Weight: 176.16 g/mol

-

Key Functional Groups: Cyclic ketone, exocyclic difluoromethyl ketone, acidic

-methine.

Tautomeric Equilibrium

Unlike non-fluorinated

-

Keto Form: Dominant in polar, hydrogen-bond-accepting solvents (e.g., DMSO).

-

Enol Form: Dominant in non-polar solvents (e.g.,

, Toluene) and the solid state, stabilized by a 6-membered chelate ring.

Solubility Profile

The solubility of 2-(Difluoroacetyl)cyclohexanone is dictated by its lipophilic cyclohexyl ring and the polar, ionizable

Solvent Compatibility Table

| Solvent Class | Representative Solvents | Solubility Rating | Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Preferred for synthesis and NMR analysis. Favors enol tautomer. |

| Polar Aprotic | THF, Ethyl Acetate, Acetonitrile | High (>50 mg/mL) | Good for reactions. THF may coordinate, shifting tautomeric equilibrium. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Caution: Potential for hemiacetal formation at the electron-deficient |

| Non-Polar | Hexanes, Toluene | Moderate to Low | Soluble hot; often used for recrystallization. |

| Aqueous | Water, PBS Buffer | Low / Reactive | Poor solubility. High risk of hydration (gem-diol formation). |

Critical Phenomenon: Hydration

The carbonyl carbon adjacent to the difluoromethyl group is highly electrophilic. In the presence of water, it readily forms a gem-diol (hydrate) . This is a reversible equilibrium but can complicate stoichiometry and purification.

-

Observation: An oil that solidifies or changes viscosity upon exposure to humid air often indicates hydrate formation.

Stability & Reactivity

Chemical Stability

-

Hydrolytic Instability (Base Sensitivity): The bond between the difluoroacetyl group and the cyclohexanone ring is susceptible to cleavage under basic conditions (retro-Claisen type fragmentation), releasing difluoroacetate.

-

Recommendation: Avoid strong aqueous bases (NaOH, KOH) unless part of a specific deprotection/rearrangement strategy. Use mild bases (Carbonates, Pyridine) for deprotonation.

-

-

Acid Stability: Generally stable in mild acid. Strong acids may catalyze tautomerization or dehydration.

Thermal Stability

-

Fluorinated

-diketones are generally thermally stable up to ~100°C. However, prolonged heating can lead to polymerization or defluorination in the presence of Lewis acids.

Storage Conditions

-

Temperature: Store at -20°C for long-term stability.

-

Atmosphere: Hygroscopic. Must be stored under Argon or Nitrogen to prevent hydration.

-

Container: Glass or Teflon-lined containers. Avoid metal containers that may corrode due to trace HF formation over time.

Experimental Protocols

Protocol A: Dissolution & Handling

-

Objective: Prepare a stock solution without inducing hydration.

-

Equilibrate: Allow the sealed vial to reach room temperature before opening (prevents condensation).

-

Solvent Choice: Use Anhydrous DCM or Anhydrous THF .

-

Dissolution: Add solvent under an inert atmosphere (

). Vortex gently. -

Verification: Check

-NMR. A single singlet (or split signal due to tautomers) around -120 to -130 ppm indicates purity. New signals shifted upfield suggest hydration.

Protocol B: Synthesis of Fluorinated Pyrazoles

-

Context: Reaction with Hydrazine (Wolff-Kishner / Cyclization).

-

Setup: Dissolve 2-(Difluoroacetyl)cyclohexanone (1.0 equiv) in Ethanol.

-

Reagent: Add Hydrazine Hydrate (1.1 equiv) dropwise at 0°C.

-

Reaction: Stir at room temperature for 1 hour, then reflux for 2-4 hours.

-

Workup: Evaporate solvent. The product (a bicyclic fluorinated pyrazole) usually precipitates or can be extracted with DCM.

-

Note: The regioselectivity is controlled by the higher electrophilicity of the

-carbonyl.

Visualizations

Diagram 1: Tautomerism & Reactivity Landscape

This diagram illustrates the equilibrium states and the primary degradation pathway (Hydration).

Caption: The dynamic equilibrium of 2-(Difluoroacetyl)cyclohexanone. Note the susceptibility of the keto form to hydration and basic cleavage.

Diagram 2: Handling Decision Tree

A logical workflow for selecting the correct storage and usage parameters.

Caption: Operational decision tree for storage and experimental planning to minimize degradation.

References

-

Biosynth. (n.d.). 2-Acetylcyclohexanone Product Sheet. Retrieved from

-

Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. Retrieved from

-

GuideChem. (n.d.). 2-(2,2-Difluoroacetyl)cyclohexanone Properties. Retrieved from

-

Saucier, M. A. (2020).[4] Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi Honors Theses. Retrieved from

-

PubChem. (n.d.). Compound Summary: 2-Fluorocyclohexanone. Retrieved from

Sources

"2-(Difluoroacetyl)cyclohexanone" potential research applications

A Privileged Scaffold for Fluorinated Heterocycle Synthesis[1]

Executive Summary

2-(Difluoroacetyl)cyclohexanone represents a critical class of fluorinated 1,3-dicarbonyl intermediates.[1] Unlike its non-fluorinated analogs, this molecule introduces a difluoromethyl (

This guide provides a rigorous technical analysis of its synthesis, tautomeric behavior, and application as a precursor for 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazoles (fused pyrazoles), a structural motif increasingly prevalent in kinase inhibitors and GPCR modulators.[1]

Chemical Architecture & Tautomeric Equilibrium

The reactivity of 2-(difluoroacetyl)cyclohexanone is defined by the electron-withdrawing nature of the

The Fluorine Effect

The electronegativity of the

Key Stability Insight: Researchers must store this compound under anhydrous conditions (Argon/Nitrogen atmosphere).[1] Exposure to ambient moisture shifts the equilibrium toward the hydrate, which can complicate stoichiometric calculations in subsequent condensation reactions.

Figure 1: Tautomeric and hydration equilibrium.[1][3] The electron-deficient carbonyl is highly susceptible to reversible hydration.[1]

Synthetic Protocol: Kinetic Enolate Acylation

The most reliable synthesis involves the Claisen condensation of the cyclohexanone enolate with ethyl difluoroacetate.

Critical Parameter: Use of Lithium Hexamethyldisilazide (LiHMDS) at -78°C is superior to Sodium Hydride (NaH).[1] NaH often leads to thermodynamic equilibration and self-condensation of cyclohexanone, whereas LiHMDS ensures kinetic deprotonation.[1]

Step-by-Step Methodology

-

Reagents:

-

Procedure:

-

Enolization: Cool a solution of LiHMDS in THF to -78°C. Add cyclohexanone dropwise over 15 minutes. Stir for 45 minutes to ensure complete formation of the lithium enolate.

-

Acylation: Add ethyl difluoroacetate (neat) dropwise to the enolate solution at -78°C. The low temperature prevents the attack of the enolate on the unreacted ketone.

-

Warming: Allow the mixture to warm to 0°C over 2 hours.

-

Quench: Quench with saturated aqueous

. -

Isolation: Extract with EtOAc, wash with brine, and dry over

. -

Purification: Flash column chromatography (Hexanes/EtOAc).[1] Note: The product may streak due to enol acidity; adding 1% acetic acid to the eluent can improve resolution.

-

| Parameter | Specification | Rationale |

| Temperature | -78°C | Prevents O-acylation and self-condensation.[1] |

| Base | LiHMDS | Sterically hindered base favors kinetic deprotonation.[1] |

| Stoichiometry | 1.2 eq. Ester | Excess electrophile drives the reaction to completion. |

Application: Synthesis of Fluorinated Tetrahydroindazoles

The primary utility of 2-(difluoroacetyl)cyclohexanone is its condensation with hydrazines to form 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole .[1] This scaffold is a bioisostere for 3-methyl or 3-trifluoromethyl indazoles found in anti-inflammatory drugs and kinase inhibitors.[1]

Reaction Mechanism

The reaction proceeds via a binucleophilic attack of hydrazine on the 1,3-dicarbonyl system.

-

Imine Formation: The more nucleophilic nitrogen of hydrazine attacks the exocyclic (difluoroacetyl) carbonyl, which is more electrophilic due to the fluorine atoms.

-

Cyclization: The second nitrogen attacks the ring carbonyl.

-

Dehydration: Loss of two water molecules yields the aromatic pyrazole ring fused to the cyclohexane.

Figure 2: Condensation workflow for fused pyrazole synthesis.

Medicinal Chemistry: The Bioisostere

In drug design, replacing a methyl (

-

Lipophilic H-Bond Donor: The

proton is sufficiently acidic to act as a weak hydrogen bond donor (unlike -

Metabolic Stability: The C-F bond is resistant to cytochrome P450 oxidation, blocking metabolic "soft spots" on the aliphatic ring.

Comparative Properties:

| Substituent | H-Bond Donor? | Lipophilicity (Est.) | Electronic Effect |

| No | Moderate | Weak Donor | |

| No | High | Strong Withdrawal | |

| Yes (Weak) | High | Strong Withdrawal |

References

-

Zafrani, Y., et al. (2017).[6] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. [1]

-

Pitre, S. P., et al. (2021).[7] "Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation." Organic Letters. [1]

-

Kundu, L., et al. (2025). "Synthesis and Reactivity of Fluorinated Cyclic Ketones." ResearchGate Technical Report.

-

Linclau, B., et al. (2018).[6] "Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange." Journal of Medicinal Chemistry. [1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Cyclohexanone synthesis [organic-chemistry.org]

Technical Guide: Analogs and Derivatives of 2-(Difluoroacetyl)cyclohexanone

Executive Summary

This technical guide provides a comprehensive analysis of 2-(Difluoroacetyl)cyclohexanone , a critical fluorinated

Structural Analysis & Pharmacophore Utility

The Fluorine Effect in Drug Design

The 2-(difluoroacetyl)cyclohexanone scaffold is not merely a synthetic intermediate; it is a strategic building block for "scaffold hopping." The

-

Bioisosterism: The

group mimics the electronic and steric properties of alcohols ( -

Acidity & Tautomerism: The electron-withdrawing nature of the two fluorine atoms significantly increases the acidity of the

-proton (C2 position). This shifts the keto-enol equilibrium heavily toward the enol form, stabilized by a strong intramolecular hydrogen bond between the enol hydroxyl and the difluoroacetyl carbonyl.

Tautomeric Equilibrium

Understanding the tautomerism is vital for predicting reactivity. In solution (e.g.,

| Form | Stability Factors | Reactivity Profile |

| Diketo | Destabilized by dipole repulsion between carbonyls. | Electrophilic at both carbonyl carbons. |

| Enol (Z) | Stabilized by intramolecular H-bond and conjugation. | Nucleophilic at C2; Electrophilic at carbonyls. |

Synthetic Routes to the Core Scaffold

The synthesis of 2-(difluoroacetyl)cyclohexanone relies on the Claisen condensation of cyclohexanone with an activated difluoroacetic acid derivative. The choice of base and temperature control is critical to prevent poly-acylation or ring cleavage.

Validated Synthetic Protocol (LiHMDS Method)

Rationale: Lithium bis(trimethylsilyl)amide (LiHMDS) is preferred over NaH because it allows for the kinetic generation of the enolate at low temperatures, minimizing self-condensation of the ketone.

Reagents:

-

Cyclohexanone (1.0 equiv)

-

Ethyl difluoroacetate (1.2 equiv)

-

LiHMDS (1.0 M in THF, 1.1 equiv)

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Enolate Formation: Charge a flame-dried flask with anhydrous THF and cool to -78°C under Nitrogen. Add LiHMDS dropwise.

-

Deprotonation: Add cyclohexanone dropwise over 15 minutes. Stir at -78°C for 45 minutes to ensure complete enolate formation.

-

Acylation: Add ethyl difluoroacetate (neat) dropwise. The fluorine atoms increase the electrophilicity of the ester, making this step rapid.

-

Reaction: Allow the mixture to warm to 0°C over 2 hours.

-

Quench & Workup: Quench with saturated

. Extract with EtOAc. Wash the organic layer with brine, dry over -

Purification: Flash chromatography (Hexanes/EtOAc). The product often stains purple with

(characteristic of enols).

Visualization of Synthetic Pathway

Caption: Kinetic enolate generation followed by acylation with ethyl difluoroacetate.

Derivative Chemistry: Heterocycle Formation

The primary utility of this scaffold is the synthesis of fused heterocycles. The 1,3-dicarbonyl system reacts with dinucleophiles to form 5- and 6-membered rings.

Synthesis of Difluoromethyl-Indazoles/Pyrazoles

Reacting the scaffold with hydrazines yields tetrahydroindazoles (fused pyrazoles). These are structural analogs of COX-2 inhibitors like Celecoxib but with a fused ring system.

-

Reagent: Hydrazine hydrate or substituted hydrazines (

). -

Conditions: Ethanol, Reflux, catalytic acetic acid.

-

Regioselectivity: With substituted hydrazines, the

group typically attacks the more electrophilic exocyclic carbonyl (the

Synthesis of Difluoromethyl-Quinazolines/Pyrimidines

Reaction with amidines or urea yields fused pyrimidines.

-

Reagent: Acetamidine hydrochloride or Urea.

-

Conditions: NaOEt/EtOH, Reflux.

-

Mechanism: Cyclocondensation involving initial nucleophilic attack at the ketone followed by closure at the difluoroacetyl group.

Divergent Synthesis Diagram

Caption: Divergent synthesis of fused heterocycles from the common beta-diketone precursor.

Strategic Analog Design

To optimize pharmacokinetic properties, researchers should explore specific analogs of the core scaffold.

Ring Size Variation

Modulating the cycloalkane ring size alters the "bite angle" of the fused heterocycle derivatives, affecting receptor binding affinity.

| Analog | Starting Material | Resulting Heterocycle Geometry |

| Cyclopentyl | Cyclopentanone | More planar, higher ring strain. |

| Cycloheptyl | Cycloheptanone | Increased flexibility, non-planar "chair" conformations. |

Heteroatom Insertion (Piperidinone Analogs)

Replacing the carbocyclic ring with a nitrogen-containing ring (e.g., N-Boc-4-piperidinone) creates 7-(difluoroacetyl)-1,4-dioxa-8-azaspiro[4.5]decane derivatives. This increases water solubility and provides a vector for further functionalization via the ring nitrogen.

References

-

Isakova, V. G., et al. (2010).[1] Chemistry of fluoro-substituted

-diketones and their derivatives. Russian Chemical Reviews. Link -

Fustero, S., et al. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters. Link

-

Hansen, P. E. (2023).[1][2][3] Tautomerism of

-Diketones and -

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

Sources

Technical Whitepaper: Mechanistic Speculation & Pharmacodynamics of 2-(Difluoroacetyl)cyclohexanone

[1]

Executive Summary

2-(Difluoroacetyl)cyclohexanone (CAS: 149894-28-0) represents a specialized class of fluorinated

This guide delineates the speculative Mechanism of Action (MoA) based on the "warhead" properties of the

Chemical Architecture & Reactivity Profile[1]

To understand the biological mechanism, we must first deconstruct the chemical reactivity driven by the fluorine atoms.

The Fluorine Effect: Electrophilicity & Hydration

The core pharmacophore is the 2,2-difluoroacetyl group attached to the cyclohexanone ring.[2]

-

Inductive Effect (

): The two fluorine atoms exert a strong electron-withdrawing effect on the exocyclic carbonyl carbon.[1] This significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the carbonyl highly susceptible to nucleophilic attack. -

Gem-Diol Equilibrium: Unlike non-fluorinated ketones, DFMKs exist in a significant equilibrium with their hydrated (gem-diol) forms in aqueous media.[1] This hydration mimics the tetrahedral transition state of peptide bond hydrolysis.

Tautomeric Equilibrium

As a 1,3-dicarbonyl compound, the molecule exists in a dynamic equilibrium between the diketo form and the enol form. The acidity of the

| Form | Structure Description | Biological Relevance |

| Diketo | Two distinct carbonyls.[1][3] | Substrate mimic; Electrophilic trap.[1] |

| Enol | Intramolecular H-bond; Planar system.[1] | Metal chelation; Membrane permeability.[1] |

| Gem-Diol | Hydrated exocyclic carbonyl.[1][3] | Transition State Analog (TSA).[1] |

Speculative Mechanism of Action (MoA)

We propose two primary mechanisms of action based on the compound's electronic structure.

Pathway A: Reversible Covalent Inhibition (Serine Hydrolases)

This is the most probable MoA. Enzymes such as Phospholipase A2 (PLA2) , Fatty Acid Amide Hydrolase (FAAH) , and various Esterases utilize a catalytic serine triad.

-

Recognition: The cyclohexanone ring mimics a hydrophobic substrate moiety (e.g., a proline ring or fatty acid kink), guiding the molecule into the active site.

-

Nucleophilic Attack: The catalytic Serine-OH attacks the highly electrophilic exocyclic carbonyl (activated by the

group). -

Hemiketal Stabilization: A stable, tetrahedral hemiketal adduct is formed.

-

Inhibition: The fluorine atoms stabilize this adduct via inductive effects and potentially interact with the "oxyanion hole" residues, preventing the enzyme from completing the catalytic cycle. This mimics the high-energy transition state of the natural substrate hydrolysis.

Pathway B: Metalloenzyme Inhibition (Chelation)

In the enol form, the 1,3-dicarbonyl system forms a "pincer" capable of bidentate chelation.

-

Target: Zinc-dependent metalloproteases (e.g., HDACs, MMPs) or Magnesium-dependent enzymes.[1]

-

Mechanism: The enolate oxygen and the ketone oxygen coordinate the active site metal ion (

), displacing the catalytic water molecule required for hydrolysis.

Visualization: Serine Hydrolase Inhibition Pathway

The following diagram illustrates the formation of the reversible hemiketal adduct.

Figure 1: Kinetic pathway of reversible covalent inhibition. The difluoro-activated carbonyl acts as a 'hard' electrophile, trapping the catalytic serine.

Experimental Validation Protocols

To validate the speculative MoA, the following experimental workflows are required. These protocols are designed to distinguish between reversible competitive inhibition and covalent modification.

Enzyme Kinetics & Reversibility Analysis

Objective: Determine if the inhibition is time-dependent (indicative of slow-binding covalent interaction).[1]

-

Protocol:

-

Incubate target enzyme (e.g., FAAH or Acetylcholinesterase) with varying concentrations of 2-(Difluoroacetyl)cyclohexanone (

).[1] -

Measure residual activity at multiple time points (

min). -

Data Analysis: Plot

vs. Time. A non-linear decay indicates a two-step mechanism ( -

Jump-Dilution Test: Incubate enzyme with inhibitor at

, then rapidly dilute

-

Mass Spectrometry (Intact Protein Analysis)

Objective: Direct observation of the covalent adduct.

-

Protocol:

-

Incubate Apo-enzyme with inhibitor (1:10 molar ratio) for 30 minutes.[1]

-

Perform LC-MS (ESI-TOF) on the intact protein.[1]

-

Expected Result: A mass shift corresponding to the molecular weight of the inhibitor (

) indicates a stable covalent adduct. -

Note: Since hemiketals are reversible, mild ionization conditions and neutral pH are critical to prevent dissociation during analysis.

-

X-Ray Crystallography (Soak Study)

Objective: Structural proof of the hemiketal and fluorine interactions.

-

Protocol:

-

Grow crystals of the target serine hydrolase.

-

Soak crystals in mother liquor containing

2-(Difluoroacetyl)cyclohexanone for 2–24 hours. -

Collect diffraction data and refine structure.

-

Success Criteria: Electron density map (

) shows continuous density between Serine-O

-

Visualization: Experimental Logic Flow

Figure 2: Decision tree for validating the mechanism of action using biophysical techniques.

Synthesis & Stability Considerations

For researchers utilizing this compound, handling precautions are dictated by its reactivity.

-

Stability: The

-difluoroketone is sensitive to hydration.[1] Store under inert atmosphere (Argon/Nitrogen) and in a desiccator. -

Solubility: Dissolve in anhydrous DMSO or Acetonitrile for biological assays. Avoid protic solvents (methanol/ethanol) in stock solutions to prevent hemiacetal formation which complicates concentration accuracy.

-

Synthesis Reference: The compound is typically accessible via Claisen condensation of cyclohexanone enolates with ethyl difluoroacetate or via difluoroacetylation using difluoroacetyl chloride [1].

Conclusion

2-(Difluoroacetyl)cyclohexanone is a potent chemical probe.[1] Its mechanism is dominated by the electron-deficient carbonyl , allowing it to act as a transition state analog for hydrolytic enzymes. The combination of the lipophilic cyclohexyl ring and the reactive difluoroacetyl "warhead" makes it a prime candidate for developing inhibitors against serine proteases, esterases, and potentially viral proteases.

References

-

Synthesis of

-Difluoromethyl Ketones: Echeverria, P. G., et al. (2016). "Synthesis of -

Mechanism of Difluoromethyl Ketones (General): Gelb, M. H., et al. (1985). "Fluorinated Ketones as Inhibitors of Esterases and Proteases: The Role of Hydration." Biochemistry.

-

Serine Hydrolase Inhibition: Longo, A., et al. (2021). "Fluorine in Protein Environments: Structural and Biophysical Characterization of Difluoromethyl Ketone Inhibitors." Journal of Medicinal Chemistry.

-

Tautomerism in Fluorin

-Diketones: Percy, J. M. (2018). "Building Block Approaches to Aliphatic Fluorine." Chemical Reviews.

An In-depth Technical Guide to the Synthesis and Potential Significance of 2-(Difluoroacetyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

While "2-(Difluoroacetyl)cyclohexanone" is not a widely documented compound with a dedicated history of discovery, its chemical structure represents a confluence of synthetically valuable motifs: a β-dicarbonyl system and a gem-difluoroacetyl group. This guide will therefore explore the likely synthetic pathways to this molecule, drawing upon established methodologies for C-acylation of ketones and the introduction of difluoromethyl groups. We will delve into the mechanistic underpinnings of these reactions, providing a technical framework for its potential synthesis. Furthermore, this whitepaper will discuss the prospective physicochemical properties and spectroscopic characteristics of the target molecule, and contextualize its potential applications, particularly in medicinal chemistry where fluorinated organic compounds play a pivotal role.

Introduction: The Significance of Fluorinated β-Dicarbonyls

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity. β-Dicarbonyl compounds, on the other hand, are versatile intermediates in organic synthesis, known for their ability to exist in keto-enol tautomeric forms and their utility in forming carbon-carbon and carbon-heteroatom bonds.

The combination of these two features in a molecule like 2-(difluoroacetyl)cyclohexanone presents a compelling target for synthetic and medicinal chemists. The gem-difluoroacetyl moiety can act as a bioisostere for a hydroxyl or thiol group, while the β-dicarbonyl scaffold provides a handle for further chemical modifications. This guide will provide a comprehensive overview of the plausible synthetic strategies, based on analogous and well-documented chemical transformations.

Proposed Synthetic Strategies for 2-(Difluoroacetyl)cyclohexanone

The synthesis of 2-(difluoroacetyl)cyclohexanone can be logically approached through the C-acylation of cyclohexanone with a suitable difluoroacetylating agent. Several established methods for the acylation of ketones can be adapted for this purpose.

Enolate Acylation Pathway

A primary and highly effective method for the α-acylation of ketones involves the generation of a ketone enolate followed by its reaction with an acylating agent.

Step 1: Enolate Formation

The first step is the deprotonation of cyclohexanone to form its corresponding enolate. The choice of base and reaction conditions is critical to control the regioselectivity of deprotonation and avoid self-condensation reactions. Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base commonly used for this purpose, ensuring rapid and quantitative enolate formation.

-

Causality: LDA is a bulky base, which favors the formation of the kinetic enolate by removing a proton from the less hindered α-carbon. In the case of cyclohexanone, both α-positions are equivalent.

Step 2: Difluoroacetylation

The generated enolate can then be reacted with a difluoroacetylating agent. A suitable electrophile for this transformation would be ethyl difluoroacetate or difluoroacetyl chloride.

-

Experimental Protocol:

-

Dissolve cyclohexanone in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA) in THF to the cyclohexanone solution and stir for 30-60 minutes to ensure complete enolate formation.

-

Add ethyl difluoroacetate to the reaction mixture and allow it to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Reaction Mechanism Diagram:

The Difluoromethyl Advantage: A Technical Guide to 2-(Difluoroacetyl)cyclohexanone

[1]

Executive Summary

In the landscape of medicinal chemistry, the trifluoromethyl (

This guide provides a rigorous technical analysis of DFA-CH, contrasting it with TFA-CH in synthesis, tautomeric behavior, and reactivity, specifically designed for researchers optimizing lead compounds.

The Fluorine Frontier: vs.

The substitution of a single fluorine atom for hydrogen (going from

The Lipophilic Hydrogen Bond Donor

The most significant divergence lies in hydrogen bonding.

-

Trifluoromethyl (

): Acts purely as a steric shield and electron-withdrawing group (EWG).[1] It is orthogonal to H-bonding networks (non-donor, poor acceptor).[1] -

Difluoromethyl (

): The

Table 1: Physicochemical Comparison of Fluorinated Motifs

| Property | Trifluoromethyl ( | Difluoromethyl ( | Medicinal Chemistry Implication |

| H-Bond Donor | No | Yes (Weak to Moderate) | |

| Lipophilicity ( | High ( | Moderate ( | |

| Metabolic Stability | Excellent | Good | |

| Steric Bulk | Large (similar to | Medium |

Authoritative Insight: The

group is often termed a "lipophilic bioisostere" of the hydroxyl group.[3][4] It allows a drug molecule to engage a protein target's H-bond acceptor (e.g., a backbone carbonyl) without the desolvation penalty associated with a polar hydroxyl group [1].

Synthesis Architecture

The synthesis of 2-(difluoroacetyl)cyclohexanone follows the logic of Claisen condensations but requires stricter control over moisture and temperature compared to non-fluorinated analogs due to the high electrophilicity of the fluorinated ester.

Mechanism & Protocol Design

The reaction involves the enolization of cyclohexanone followed by nucleophilic attack on ethyl difluoroacetate.

Figure 1: Claisen condensation pathway for DFA-CH synthesis.

Critical Causality in Reagent Choice[1][5]

-

Base Selection (LiHMDS vs. NaH):

-

LiHMDS (-78°C): Preferred for kinetic control to prevent self-condensation of cyclohexanone.[1] It minimizes side reactions with the sensitive fluoroacetate.

-

NaH (Reflux): Viable but risky.[1] The high electrophilicity of ethyl difluoroacetate can lead to double-addition (bis-acylation) if stoichiometry isn't strictly controlled.[1]

-

-

Electrophile Handling: Ethyl difluoroacetate is volatile and prone to hydrolysis.[1] It must be distilled and stored under argon.[1]

Tautomeric Dynamics

Both DFA-CH and TFA-CH exist in a keto-enol equilibrium.[1] However, the fluorine atoms strongly stabilize the enol form via an intramolecular hydrogen bond between the enolic hydroxyl and the fluoroacetyl carbonyl oxygen.

The "Pseudo-Aromatic" Chelate

The enol form creates a 6-membered chelate ring.

-

TFA-CH: The strong electron-withdrawing nature of

makes the carbonyl carbon highly electrophilic, driving the equilibrium almost entirely to the enol form in non-polar solvents. -

DFA-CH: The

group is less electron-withdrawing.[1] While the enol is still favored, the intramolecular H-bond is slightly weaker than in the TFA analog. Furthermore, the

NMR Signature Validation:

Reactivity & Heterocycle Formation

The primary application of DFA-CH is the synthesis of fused pyrazoles and isoxazoles.

The Regioselectivity Challenge

When reacting DFA-CH with hydrazines (

Figure 2: Regioselective pathways in pyrazole synthesis.

Mechanism Insight:

The exocyclic carbonyl (attached to

The Hydrate Trap: Like TFA-CH, DFA-CH forms stable hydrates (gem-diols) in aqueous media.[1] This can stall the reaction.

-

Solution: Perform cyclizations in ethanol/acetic acid with a Dean-Stark trap or molecular sieves to drive the dehydration of the intermediate 5-hydroxy-pyrazoline to the aromatic pyrazole.[1]

Experimental Protocols

Protocol A: Synthesis of 2-(Difluoroacetyl)cyclohexanone

Target Scale: 10 mmol

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.

-

Base Generation: Add anhydrous THF (20 mL) and cool to -78°C (dry ice/acetone). Add LiHMDS (1.0 M in THF, 11 mmol, 11 mL) dropwise.

-

Enolization: Add cyclohexanone (10 mmol, 1.04 mL) dropwise over 10 mins. Stir at -78°C for 45 mins.

-

Why: Ensures complete kinetic deprotonation before introducing the electrophile.

-

-

Acylation: Add ethyl difluoroacetate (11 mmol, 1.36 g) dissolved in THF (5 mL) dropwise.

-

Reaction: Allow the mixture to warm to 0°C slowly over 2 hours. Stir at 0°C for 1 hour.

-

Workup: Quench with saturated

(aq). Extract with -

Purification: The product is often an oil. Purify via vacuum distillation or flash chromatography (Hexane/EtOAc).[1]

-

Note: The product will stain intensely with

on TLC (deep red/purple) due to enol formation.

-

Protocol B: Cyclization to 3-(Difluoromethyl)indazole[1]

-

Mixing: Dissolve DFA-CH (5 mmol) in Ethanol (15 mL).

-

Reagent: Add Hydrazine monohydrate (5.5 mmol).

-

Catalysis: Add catalytic Acetic Acid (5 drops).

-

Reflux: Heat to reflux for 4 hours. Monitor by TLC.[1]

-

Dehydration: If the intermediate "hydrate" persists (visible by NMR), add concentrated HCl (0.5 mL) and reflux for an additional 30 mins to force aromatization.

-

Isolation: Evaporate solvent, neutralize with

, extract with DCM.

References

-

Zafrani, Y., et al. (2017).[5] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804. Link[1]

-

Sloop, J. C., et al. (2006).[1] "Synthesis of fluorinated heterocycles." Journal of Fluorine Chemistry, 127(10), 1350-1358.[1]

-

Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.[1] Link

Methodological & Application

Synthesis of "2-(Difluoroacetyl)cyclohexanone" from cyclohexanone

Initiating Data Collection

I'm now starting a thorough search for information about synthesizing 2-(Difluoroacetyl)cyclohexanone from cyclohexanone. My focus is on understanding the reaction mechanisms, experimental protocols, and how various reagents and catalysts work in this specific synthesis. I'm prioritizing sources that detail the step-by-step processes for this chemical reaction.

Analyzing Search Results

I've initiated a deep dive into the search results, specifically targeting the reliability and validity of different synthesis methods. I'm carefully evaluating reaction conditions, yields, and purification strategies. Simultaneously, I'm focusing on identifying authoritative sources to bolster the proposed mechanisms and protocols, searching for validated chemical reactions.

Planning Synthesis Application

I'm now outlining the structure of the application note and protocol. First, I'll introduce the significance of the compound. Then I will describe the reaction mechanism and underlying chemical principles. Finally, a step-by-step experimental protocol will be detailed.

Designing Reaction Workflow

I'm working on a Graphviz diagram to visualize the reaction workflow, adhering to all specified formatting requirements. Simultaneously, I'll be drafting the text, explaining each step's rationale and incorporating citations.

Compiling Key Data

I'm currently creating a table to summarize the key quantitative data, including reagent amounts, reaction times, temperatures, and expected yields. This will provide a concise overview of the critical parameters for synthesis.

Finalizing Documentation Structure

Now, I'm generating a comprehensive "References" section with a numbered list, including titles, sources, and URLs, to complete the documentation. I will be reviewing the entire document.

Technical Application Note: 2-(Difluoroacetyl)cyclohexanone in Heterocyclic Synthesis

[1]

Executive Summary

2-(Difluoroacetyl)cyclohexanone (CAS: 874-23-7 for non-fluorinated parent; specific fluorinated analog often custom synthesized) is a specialized

Chemical Identity & Properties

This compound belongs to the class of cyclic

| Property | Description |

| Systematic Name | 2-(2,2-Difluoroacetyl)cyclohexan-1-one |

| Functional Class | Cyclic |

| Molecular Formula | |

| Key Reactivity | Bidentate electrophile; Enolizable; Sensitive to retro-Claisen condensation |

| Storage | 2-8°C, under inert atmosphere (Argon/Nitrogen) |

Tautomeric Equilibrium

In solution, 2-(difluoroacetyl)cyclohexanone exists in a dynamic equilibrium between the keto and enol forms.[1] The enol form is stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the carbonyl oxygen. This internal stabilization makes the exocyclic carbonyl (the

Figure 1: Tautomeric equilibrium governing the reactivity profile.[1][2]

Application 1: Synthesis of Difluoromethyl-Indazoles

The reaction of 2-(difluoroacetyl)cyclohexanone with hydrazines is the primary route to 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazoles .[1] These scaffolds are critical in the development of herbicides and anti-inflammatory agents.

Mechanism & Regioselectivity

The reaction proceeds via a condensation-cyclization sequence.

-

Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the most electrophilic carbonyl. Due to the electron-withdrawing effect of the fluorine atoms, the exocyclic carbonyl (

) is significantly more electrophilic than the ring ketone. -

Cyclization: The intermediate hydrazone undergoes intramolecular dehydration to close the pyrazole ring.

Experimental Protocol

Reagents:

-

2-(Difluoroacetyl)cyclohexanone (1.0 equiv)[1]

-

Hydrazine Hydrate (64% or 80% aq. solution) (1.2 equiv)[1][3]

-

Ethanol (Absolute) or Methanol[1]

-

Acetic Acid (Catalytic, 0.1 equiv)[1]

Procedure:

-

Preparation: Dissolve 2-(difluoroacetyl)cyclohexanone (10 mmol) in Ethanol (30 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Cool the solution to 0°C in an ice bath. Add Hydrazine Hydrate (12 mmol) dropwise over 10 minutes. Caution: Exothermic reaction.[1]

-

Catalysis: Add glacial Acetic Acid (1 mmol).

-

Reaction: Remove the ice bath and allow to warm to room temperature. Stir for 1 hour, then heat to reflux (78°C) for 3–5 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes) until the starting diketone is consumed.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove ethanol.

-

Dilute the residue with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

-

Wash combined organics with brine, dry over

, and filter.[1]

-

-

Purification: Evaporate the solvent. The crude solid can often be recrystallized from Ethanol/Water (9:1) or purified via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).[1]

Typical Yield: 75–85%[1]

Application 2: Synthesis of Difluoromethyl-Quinazolines[1]

Reaction with amidines (or urea/thiourea) yields 4-(difluoromethyl)-5,6,7,8-tetrahydroquinazolines .[1] This reaction requires basic conditions to liberate the free amidine from its salt form.

Experimental Protocol

Reagents:

-

2-(Difluoroacetyl)cyclohexanone (1.0 equiv)[1]

-

Acetamidine Hydrochloride (1.2 equiv) (or other amidines)[1]

-

Sodium Ethoxide (NaOEt) (2.5 equiv)[1]

-

Ethanol (Anhydrous)[1]

Procedure:

-

Base Preparation: In a dry flask under Argon, dissolve Sodium metal (2.5 equiv) in anhydrous Ethanol to generate a fresh NaOEt solution. Alternatively, use commercial 21% NaOEt solution.[1]

-

Amidine Release: Add Acetamidine Hydrochloride (1.2 equiv) to the NaOEt solution and stir at room temperature for 15 minutes.

-

Condensation: Add a solution of 2-(difluoroacetyl)cyclohexanone (1.0 equiv) in Ethanol dropwise to the reaction mixture.

-

Cyclization: Heat the mixture to reflux for 6–12 hours. The color typically changes to deep yellow/orange.

-

Work-up:

-

Cool to room temperature.[2] Neutralize with dilute HCl to pH ~7.

-

Evaporate the ethanol.

-

Partition between water and Dichloromethane (DCM).

-

Dry the organic layer (

) and concentrate.

-

-

Purification: Recrystallization from Isopropanol or chromatography.

Typical Yield: 60–75%

Visual Workflow & Logic

The following diagram illustrates the divergent synthesis pathways based on the nitrogen nucleophile selected.

Figure 2: Divergent synthetic pathways for fused heterocycles.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Indazole) | Retro-Claisen cleavage | Reduce reaction temperature; ensure anhydrous conditions; avoid strong bases. |

| Regioisomer Mixtures | Competitive attack at ring ketone | Use lower temperature during addition phase (0°C to -10°C) to favor kinetic control at the fluoroacetyl group. |

| Incomplete Conversion | Enol stability | The enol form is stable.[2] Ensure reflux is vigorous enough to overcome the activation energy barrier. |

| Oiling out | Product lipophilicity | The |

References

-

General Reactivity of Fluorin

-Diketones: -

Synthesis of Tetrahydroindazoles

-

Synthesis of Tetrahydroquinazolines

-

Fakhfakh, M. A., et al. Synthesis of 5,6,7,8-tetrahydroquinazoline derivatives. Tetrahedron Lett.2001 , 42, 3847.[1] (General protocol for cyclic diketones).

-

-

Tautomerism in Cyclic

-Diketones:-

Emsley, J. The composition of the enol tautomers of 2-acetylcyclohexanone. J. Chem. Soc. B1971 , 117-122.[1]

-

Application Note: Purification Strategies for 2-(Difluoroacetyl)cyclohexanone

Introduction & Physicochemical Context

The molecule 2-(difluoroacetyl)cyclohexanone represents a critical class of fluorinated building blocks used in the synthesis of bioactive heterocycles (e.g., pyrazoles, isoxazoles) and as a bioisostere in kinase inhibitors.

Purifying this compound presents unique challenges compared to non-fluorinated 1,3-dicarbonyls. The electron-withdrawing nature of the difluoromethyl (

The Purification Challenge

Standard silica chromatography often fails due to:

-

Tailing: The acidic enol interacts strongly with silanol groups.

-

Hydration: The compound may exist as a mixture of oil (keto/enol) and solid (hydrate), complicating crystallization.

-

Retro-Claisen Decomposition: Prolonged heating under basic or nucleophilic conditions can cleave the molecule back to cyclohexanone.

This guide details three validated purification workflows, ranked by purity requirements.

Method A: Copper(II) Chelation (The "Gold Standard")

Best For: Removal of non-dicarbonyl impurities (starting materials, O-alkylated byproducts) and isolation of >99% pure material. Principle: 1,3-dicarbonyls form chemically stable, neutral, and often crystalline complexes with Copper(II). Impurities that cannot chelate remain in solution.

Experimental Protocol

Reagents:

-

Crude 2-(difluoroacetyl)cyclohexanone

-

Copper(II) Acetate Monohydrate (

) -

Methanol (MeOH)

-

Sulfuric Acid (

) -

Diethyl Ether (

) or Dichloromethane (DCM)

Step-by-Step Workflow:

-

Complex Formation:

-

Dissolve the crude reaction mixture in minimal MeOH.

-

Prepare a saturated solution of

in hot MeOH. -

Add the copper solution to the crude mixture while stirring. A distinct color change (usually deep green or blue-gray) indicates complexation.

-

Allow the mixture to cool to room temperature, then chill to

for 2 hours.

-

-

Isolation of the Chelate:

-

Filter the precipitated copper complex.

-

Critical Step: Wash the solid cake thoroughly with cold MeOH and water. This removes unreacted cyclohexanone and ethyl difluoroacetate.

-

Checkpoint: The solid should be a free-flowing powder.

-

-

Regeneration (Acid Hydrolysis):

-

Suspend the solid complex in

(preferred for phase separation) or DCM. -

Add

in a separatory funnel. Shake vigorously until the organic layer lightens and the aqueous layer turns blue (release of -

Separate the layers. Extract the aqueous layer twice more with organic solvent.

-

-

Final Polish:

-

Wash combined organics with brine.

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

Visualization: Chelation Workflow

Figure 1: Logical flow for the Copper(II) chelation purification method, ensuring removal of non-chelating impurities.

Method B: Vacuum Distillation

Best For: Large-scale purification (>10g) where chromatography is cost-prohibitive. Risk: Thermal instability. The difluoroacetyl group renders the molecule sensitive to heat.

Parameters:

-

Pressure: High vacuum required (< 5 mmHg).

-

Temperature: Keep pot temperature below

to prevent retro-Claisen condensation or polymerization.

Protocol:

-

Use a short-path distillation head or a Vigreux column (if separation from close-boiling impurities is needed).

-

Degas: Stir under vacuum at RT for 20 mins to remove volatile solvents/moisture.

-

Fractionation:

-

F1 (Forerun): Residual cyclohexanone.

-

F2 (Main Fraction): 2-(Difluoroacetyl)cyclohexanone.

-

Residue: Polymeric/tarry byproducts.

-

Note: If the distillate solidifies in the condenser (hydrate formation), gently warm the condenser water or use a heat gun.

Method C: Buffered Flash Chromatography

Best For: Small scale (<1g) or rapid purification. Critical Adjustment: Standard silica gel is slightly acidic, but the high acidity of the fluorinated enol causes severe streaking.

Mobile Phase Optimization: To suppress ionization and prevent tailing, the mobile phase must be acidified.

| Component | Recommendation | Function |

| Stationary Phase | Silica Gel (40-63 | Standard support |

| Solvent A | Hexanes or Heptane | Non-polar carrier |

| Solvent B | Ethyl Acetate (EtOAc) | Polar modifier |

| Modifier | 0.1% - 0.5% Acetic Acid | CRITICAL: Suppresses enol ionization |

Gradient:

Start at 100% Hexanes (with 0.1% AcOH)

Quality Control & Validation

Tautomeric Identification (NMR)

The purity must be assessed understanding that the compound exists in equilibrium.

-

NMR (CDCl

-

Enol Form (Dominant): Look for a sharp singlet downfield (

) representing the enolic -OH involved in intramolecular H-bonding. -

CHF

Signal: A triplet (due to coupling with F) around

-

-

NMR:

-

Essential for detecting hydrated impurities (shift changes significantly upon hydration).

-

Tautomerism & Hydration Diagram

Figure 2: Equilibrium states. The Enol form is desired for reactivity; Hydrate formation indicates moisture contamination.

References

-

Reid, E. E. (1950).

-diketones. Journal of the American Chemical Society. (Foundational chemistry of fluorinated diketones). -

Sloop, J. C., et al. (2006).

-Diketones. Journal of Fluorine Chemistry. -

Handbook of Reagents for Organic Synthesis. Copper(II) Acetate. Wiley Online Library. (Standard protocol for chelation).

-

Pilli, R. A., et al. (2000). The chemistry of 1,3-dicarbonyl compounds. Journal of the Brazilian Chemical Society.

Application Note: 2-(Difluoroacetyl)cyclohexanone – Synthesis & Catalytic Applications

Executive Summary: The Fluorine Advantage

In modern drug discovery, the incorporation of difluoromethyl (

2-(Difluoroacetyl)cyclohexanone is a critical building block. It serves as a "linchpin" intermediate for fusing the difluoromethyl group onto saturated carbocycles, enabling the rapid synthesis of 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazoles and related heterocycles.

This guide provides two industry-validated protocols for its synthesis and a detailed downstream application note for heterocycle construction, focusing on yield optimization and impurity control.

Synthesis Protocols: 2-(Difluoroacetyl)cyclohexanone

Two distinct methodologies are presented: Kinetic Control (LiHMDS) for high-precision medicinal chemistry and Enamine Activation for robust, large-scale preparation.

Method A: Kinetic Claisen Condensation (LiHMDS)

Recommended for: Small-scale, high-purity requirements, and automated synthesis platforms.

Rationale: The use of Lithium Hexamethyldisilazide (LiHMDS) ensures the irreversible formation of the kinetic enolate of cyclohexanone, preventing self-condensation and ensuring regioselective acylation with ethyl difluoroacetate.

Reagents & Materials

-

Substrate: Cyclohexanone (1.0 equiv)

-

Electrophile: Ethyl difluoroacetate (1.2 equiv)

-

Base: LiHMDS (1.0 M in THF, 1.1 equiv)

-

Solvent: Anhydrous THF (degassed)

-

Quench: 1N HCl

Step-by-Step Protocol

-

Enolate Formation: Charge a flame-dried reaction vessel with anhydrous THF and cool to -78°C under Argon. Add LiHMDS dropwise.

-

Addition: Add cyclohexanone (diluted in THF) slowly over 15 minutes. Stir at -78°C for 45 minutes to ensure complete enolization.

-

Acylation: Add ethyl difluoroacetate neat, dropwise, maintaining internal temperature below -70°C.

-

Warming: Allow the reaction to warm to 0°C over 2 hours. The solution will turn yellow/orange.

-

Quench: Pour the mixture into ice-cold 1N HCl (pH adjustment to ~3-4).

-

Workup: Extract with Et2O (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc, gradient 0-10%).

Method B: Enamine Activation (Morpholine/Pyrrolidine)

Recommended for: Multi-gram scale-up and cost-sensitive processes.

Rationale: Enamines are softer nucleophiles than lithium enolates. This method avoids cryogenic conditions and strong bases, using an in situ generated enamine to attack the fluorinated anhydride or ester.

Step-by-Step Protocol

-

Enamine Formation: Reflux cyclohexanone (1 equiv), pyrrolidine (1.1 equiv), and catalytic p-TsOH in Toluene with a Dean-Stark trap until water evolution ceases (~4h). Concentrate to obtain the crude enamine.

-

Acylation: Dissolve crude enamine in anhydrous CH2Cl2 (0°C). Add Difluoroacetic Anhydride (1.1 equiv) dropwise.

-

Hydrolysis: Stir for 4 hours at RT. Add 10% HCl solution and stir vigorously for 1 hour to hydrolyze the iminium intermediate.

-

Isolation: Separate phases. The organic layer contains the target

-diketone.[1]

Comparative Data: Method A vs. Method B

| Parameter | Method A (LiHMDS) | Method B (Enamine) |

| Yield | 78 - 85% | 65 - 72% |

| Purity (Crude) | High (>90%) | Moderate (requires distillation) |

| Temp Range | -78°C to 0°C | Reflux to RT |

| Atom Economy | Low (Li/Si waste) | High |

| Primary Impurity | Self-aldol products | Polymerized enamine |

Application: Synthesis of Difluoromethyl-Indazoles

The primary utility of 2-(difluoroacetyl)cyclohexanone is its condensation with hydrazines to form 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole . This scaffold is prevalent in kinase inhibitors and anti-inflammatory agents.

Reaction Mechanism & Workflow

The reaction proceeds via a condensation-dehydration sequence. The regioselectivity is driven by the higher electrophilicity of the exocyclic ketone (adjacent to

Figure 1: Mechanistic pathway for the cyclocondensation of 2-(difluoroacetyl)cyclohexanone with hydrazine.

Experimental Protocol

-

Dissolution: Dissolve 2-(difluoroacetyl)cyclohexanone (1.0 mmol) in Ethanol (5 mL).